molecular formula C13H19NO2S B10843409 4-(3,4-Dimethylbenzylthio)-2-aminobutanoic acid

4-(3,4-Dimethylbenzylthio)-2-aminobutanoic acid

Cat. No.: B10843409
M. Wt: 253.36 g/mol
InChI Key: HMCZVDYIAXLHNI-UHFFFAOYSA-N
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Description

4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid is an organic compound that features a benzylthio group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amino and carboxyl groups may participate in hydrogen bonding and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-amino-4-[(3,4-dimethylphenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C13H19NO2S/c1-9-3-4-11(7-10(9)2)8-17-6-5-12(14)13(15)16/h3-4,7,12H,5-6,8,14H2,1-2H3,(H,15,16)

InChI Key

HMCZVDYIAXLHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CSCCC(C(=O)O)N)C

Origin of Product

United States

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